molecular formula C40H43F3N6O7S B15141223 RLA-5331

RLA-5331

Cat. No.: B15141223
M. Wt: 808.9 g/mol
InChI Key: PGQYCCQWAKBGIW-DHYAKGKESA-N
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Description

CID 166642586 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. However, and suggest that CID 166642586 may belong to a class of oscillatoxin derivatives or related natural products, given its inclusion in a list of structurally similar compounds (e.g., oscillatoxin D, 30-methyl-oscillatoxin D) .

Properties

Molecular Formula

C40H43F3N6O7S

Molecular Weight

808.9 g/mol

InChI

InChI=1S/C40H43F3N6O7S/c41-40(42,43)31-18-28(22-45-32(31)20-44)48-34(50)37(8-2-9-37)49(35(48)57)27-4-5-33(46-21-27)52-29-6-11-47(12-7-29)36(51)53-30-3-1-10-38(19-30)54-39(56-55-38)25-14-23-13-24(16-25)17-26(39)15-23/h4-5,18,21-26,29-30H,1-3,6-17,19H2/t23?,24?,25?,26?,30-,38-,39?/m1/s1

InChI Key

PGQYCCQWAKBGIW-DHYAKGKESA-N

Isomeric SMILES

C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)OC(=O)N6CCC(CC6)OC7=NC=C(C=C7)N8C(=S)N(C(=O)C89CCC9)C1=CC(=C(N=C1)C#N)C(F)(F)F

Canonical SMILES

C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)OC(=O)N6CCC(CC6)OC7=NC=C(C=C7)N8C(=S)N(C(=O)C89CCC9)C1=CC(=C(N=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 166642586 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Industrial Production Methods

In an industrial setting, the production of CID 166642586 is scaled up using optimized processes that maximize yield and minimize costs. These methods often involve the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

CID 166642586 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving CID 166642586 are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of CID 166642586 depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

CID 166642586 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, investigating its efficacy in treating various diseases.

    Industry: CID 166642586 is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 166642586 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

CID 166642586 is compared to structurally related compounds, particularly oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and other terpenoid analogs. Below is a comparative analysis based on available

Compound CID Molecular Formula Key Features Biological Activity
Oscillatoxin D 101283546 C₃₉H₆₀O₁₀ Macrocyclic polyketide; marine-derived toxin Cytotoxic effects, ion channel modulation
30-Methyl-oscillatoxin D 185389 C₄₀H₆₂O₁₀ Methyl-substituted analog of oscillatoxin D Enhanced stability, similar bioactivity
CID 166642586 166642586 Not reported Likely terpenoid/polyketide hybrid; GC-MS and vacuum distillation compatibility Uncharacterized

Key Observations :

Structural Differentiation : While oscillatoxin derivatives (CID 101283546, CID 185389) are well-characterized macrocyclic polyketides, CID 166642586 lacks explicit structural data. However, its inclusion in chromatographic fractions () suggests comparable volatility and polarity to oscillatoxins .

Analytical and Spectroscopic Comparisons
  • GC-MS Profiles : CID 166642586 exhibits a distinct total ion chromatogram (TIC) compared to oscillatoxin derivatives, suggesting differences in fragmentation patterns or functional groups .
  • Collision Cross-Section (CCS) : emphasizes CCS as a critical parameter for compound identification. However, CID 166642586 lacks CCS data, hindering direct comparison with analogs like CID 156582093 (oscillatoxin E) .

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